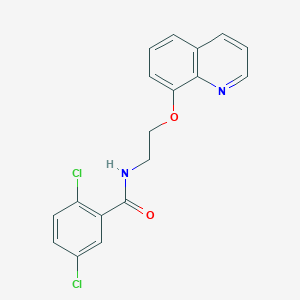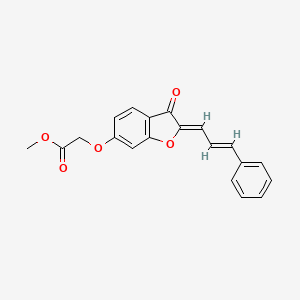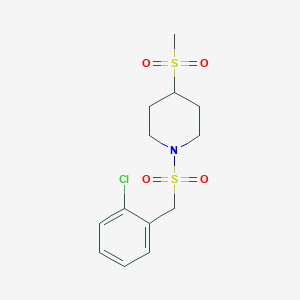![molecular formula C18H17BrN4OS2 B2519917 1-((3-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189482-20-9](/img/structure/B2519917.png)
1-((3-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-((3-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one" is a derivative of triazolopyrimidine, which is a class of compounds known for their potential biological activities, including antimicrobial properties. The structure of this compound suggests that it may have been designed to target microbial pathogens by interfering with their biological processes.
Synthesis Analysis
The synthesis of related triazolopyrimidine derivatives has been reported in the literature. For instance, a series of 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines were synthesized through oxidative cyclization of pyrimidinylhydrazines with iodobenzene diacetate in methanol . Similarly, novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives were synthesized by reacting 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with primary amines without any solvent . These methods could potentially be adapted for the synthesis of the compound , with modifications to the side chains and functional groups to match its unique structure.
Molecular Structure Analysis
The molecular structure of triazolopyrimidine derivatives is characterized by the presence of a triazole ring fused to a pyrimidine ring. The compound of interest likely contains a thieno[2,3-e] moiety, indicating a fusion with a thiophene ring, and a butyl group attached to the triazolopyrimidine core. The presence of a 3-bromobenzylthio group suggests additional reactivity and potential for further chemical modifications. The structure would be confirmed by spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry, as seen in related compounds .
Chemical Reactions Analysis
The bromine atom in the 3-bromobenzyl group and the sulfur atom in the thioether linkage of the compound provide sites for potential chemical reactions. The bromine could undergo nucleophilic substitution reactions, while the sulfur atom could participate in oxidation or further alkylation. These reactions could be used to modify the compound or to attach it to other molecules or surfaces, potentially altering its biological activity or solubility.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "1-((3-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one" are not provided, related compounds exhibit variable and modest antimicrobial activities . The physical properties such as solubility, melting point, and stability would be influenced by the presence of the butyl and bromobenzylthio groups. The chemical properties, including reactivity and biological activity, would be determined by the core triazolopyrimidine structure and the substituents attached to it. Antimicrobial activity screening would be essential to evaluate its potential as a therapeutic agent, as demonstrated by similar compounds .
Aplicaciones Científicas De Investigación
Biological and Pharmacological Activities
1,2,4-Triazole derivatives have been extensively studied for their broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant strains. These compounds, particularly triazole-containing hybrids, have shown potential as novel anti-S. aureus agents, demonstrating mechanisms of action that may include inhibition of DNA gyrase, topoisomerase IV, and other bacterial proteins essential for cell viability (Jie Li & Junwei Zhang, 2021).
Chemical Synthesis and Reactivity
The synthesis of 1,2,4-triazole derivatives involves innovative strategies that have been refined to enhance the efficiency of producing these compounds. These methodologies aim at developing new chemical entities with potential therapeutic applications. The review of patents in this area highlights the interest in novel triazoles with diverse biological activities, including anti-inflammatory, antimicrobial, and antiviral properties (V. Ferreira et al., 2013).
Applications in Medicinal Chemistry
Triazole derivatives are prominent in the development of new drugs due to their structural versatility and significant biological activities. These activities range from antimicrobial to anticancer properties, highlighting the importance of 1,2,4-triazole scaffolds in drug discovery. The exploration of these compounds has led to the identification of new therapeutic agents with enhanced efficacy and safety profiles (M. V. Ohloblina, 2022).
Direcciones Futuras
Propiedades
IUPAC Name |
12-[(3-bromophenyl)methylsulfanyl]-8-butyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4OS2/c1-2-3-8-22-16(24)15-14(7-9-25-15)23-17(22)20-21-18(23)26-11-12-5-4-6-13(19)10-12/h4-7,9-10H,2-3,8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZJPHCDDXLBAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-methoxyphenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B2519834.png)







![N-(2,5-dimethylphenyl)-2-[6-(4-methylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2519846.png)
![4-[2-(2,6-Dioxocyclohexylidene)-2-(pyrrolidin-1-yl)ethyl]piperidine-2,6-dione](/img/structure/B2519847.png)
![2,2,2-trichloro-1-[1-methyl-4-(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]ethan-1-one hydrobromide](/img/structure/B2519850.png)

![8-Azabicyclo[3.2.1]octan-2-one hydrochloride](/img/structure/B2519855.png)
